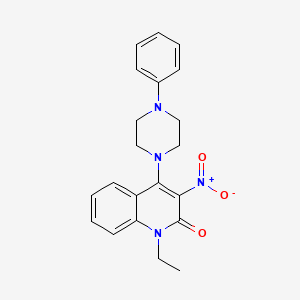

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one

Description

1-Ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a 1-ethyl group, a 3-nitro substituent, and a 4-phenylpiperazine moiety. Quinolin-2(1H)-ones are heterocyclic compounds with a fused benzene and pyridinone ring system, often modified to enhance pharmacological properties. The 4-phenylpiperazine group is notable for its presence in bioactive molecules, particularly those targeting neurological pathways, while the nitro group may influence electronic properties and binding interactions .

Properties

IUPAC Name |

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-2-24-18-11-7-6-10-17(18)19(20(21(24)26)25(27)28)23-14-12-22(13-15-23)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZGTNPXCPXYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group to the quinoline ring.

Alkylation: Addition of the ethyl group to the nitrogen atom.

Piperazine Substitution: Attachment of the phenylpiperazine moiety to the quinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound’s synthesis likely involves sequential functionalization of a quinolin-2(1H)-one scaffold. Key steps include:

-

Gould–Jacob Cyclization : Formation of the quinoline core via thermal cyclization of enamine intermediates derived from substituted anilines and β-keto esters .

-

Piperazine Introduction : Nucleophilic aromatic substitution (SNAr) or reductive alkylation to attach the 4-phenylpiperazine group at position 4 of the quinoline .

-

Nitro Group Installation : Nitration at position 3 using mixed acids (HNO₃/H₂SO₄) or via precursor intermediates .

-

N-Alkylation : Ethylation at the N1 position using alkyl halides (e.g., ethyl iodide) under basic conditions .

Table 1: Key Synthetic Steps and Conditions

Reactivity of the Nitro Group

The 3-nitro group undergoes reduction and nucleophilic substitution:

-

Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine, enabling further derivatization (e.g., diazotization) .

-

Nucleophilic Aromatic Substitution : Electron-deficient nitroquinolines react with amines or thiols under microwave irradiation .

Piperazine-Based Reactions

The 4-phenylpiperazine moiety participates in:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine site .

-

Ring-Opening Reactions : Strong acids (e.g., HBr/AcOH) cleave the piperazine ring, forming diamino intermediates .

Table 2: Piperazine Functionalization Examples

| Reaction Type | Conditions | Product |

|---|---|---|

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 1-Acetyl-4-phenylpiperazine |

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | 1-Benzyl-4-phenylpiperazine |

Quinoline Core Modifications

-

Electrophilic Substitution : Nitration or halogenation at position 6/8, directed by the electron-withdrawing nitro group .

-

Oxidation : The ethyl group at N1 resists oxidation, but strong oxidants (KMnO₄) may convert it to a ketone .

Degradation Pathways

-

Hydrolysis : Under acidic conditions, the lactam ring (quinolin-2(1H)-one) hydrolyzes to a dicarboxylic acid derivative .

-

Photodegradation : UV exposure cleaves the nitro group, forming reactive intermediates .

Biological Activity and Derivatization

While beyond the scope of chemical reactions, the compound’s antiviral and anticancer potential is inferred from structurally related quinolines . Modifications at the 3-nitro or piperazine positions enhance target binding (e.g., dopamine receptors) .

Scientific Research Applications

Biological Applications

1-Ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one has shown promise in several biological applications:

Antimicrobial Properties:

Research indicates that quinoline derivatives exhibit antimicrobial activity. The presence of the nitro group may enhance this activity by participating in redox reactions, leading to the generation of reactive oxygen species that can damage bacterial cells.

Antiviral Activity:

Studies have suggested that similar compounds can inhibit viral replication. The mechanism often involves interference with viral enzymes or receptors, making this compound a candidate for further investigation in antiviral drug development .

Anticancer Potential:

Quinoline derivatives are being explored for their anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation has been documented, suggesting potential use in cancer therapy .

Case Study 1: Antimalarial Activity

In a study focusing on piperazine-substituted quinolones, compounds similar to this compound were evaluated for their efficacy against Plasmodium species. The results indicated significant activity against liver stages of the parasite, highlighting the need for further optimization to improve solubility and bioavailability .

Case Study 2: Structure–Activity Relationship (SAR)

Research on structure–activity relationships has shown that modifications to the piperazine moiety can significantly influence the biological activity of quinoline derivatives. By analyzing various substitutions, researchers identified key structural elements that enhance aqueous solubility without compromising activity against targeted pathogens .

Mechanism of Action

The mechanism of action of 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The nitro group may play a role in redox reactions, while the piperazine moiety can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Quinolin-2(1H)-one derivatives vary in substituents at positions 1, 3, and 4, which critically modulate bioactivity. Key analogues include:

Key Observations :

- Position 1 : Methyl or ethyl groups (e.g., in ) improve metabolic stability compared to phenyl substituents.

- Position 3 : Nitro groups (target compound) may enhance electron-deficient character, affecting binding to enzymes or receptors. In contrast, alkenyl or carbonyl groups (e.g., ) improve interaction with hydrophobic pockets.

- Position 4 : Piperazine derivatives (target compound, ) exhibit enhanced solubility and CNS penetration, while chloro or hydroxy groups () favor antimicrobial or antidepressant effects.

Pharmacological Activity Comparison

Key Trends :

- 4-Phenylpiperazine Derivatives : Linked to CNS activity (e.g., antidepressant effects in ).

- Nitro and Chloro Substituents : May enhance cytotoxicity or target engagement in cancer or infectious diseases.

- Hydroxy and Carbonyl Groups : Improve antimicrobial activity via hydrogen bonding with bacterial enzymes .

Yield Comparison :

- Similar compounds (e.g., 4-hydroxyquinolin-2(1H)-one derivatives) achieve yields of 64–77% .

- Palladium-catalyzed reactions for 4-arylquinolin-2(1H)-ones typically yield 55–71% .

Biological Activity

1-Ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound's structure features a quinoline core substituted with a nitro group and a phenylpiperazine moiety. The presence of these functional groups is crucial for its biological activity. The IUPAC name is 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one, and its molecular formula is C21H22N4O3.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O3 |

| IUPAC Name | 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one |

| CAS Number | 862486-67-7 |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Quinoline derivatives are known to exhibit a range of pharmacological effects:

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the MAP kinase pathway .

- Antimicrobial Properties : Quinoline derivatives have been documented for their antimicrobial effects, which may extend to this compound as well.

- Cytotoxicity : Studies indicate that this compound can exhibit cytotoxic effects against specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

1. Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation with IC50 values in the low micromolar range (e.g., IC50 = 0.07 μM for certain derivatives) .

2. Antimicrobial Studies

Research has indicated that quinoline derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar antimicrobial properties .

3. Structure–Activity Relationship (SAR)

Investigations into the SAR of quinoline compounds have revealed that modifications to the piperazine moiety significantly affect biological activity, enhancing solubility and target affinity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Cell Line/Organism | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | A549 | 0.46 |

| Compound B | Antimicrobial | E. coli | 20 |

| Compound C | Cytotoxic | MCF7 | 0.01 |

Q & A

What are the established synthetic routes for 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one and its derivatives?

Category: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting with quinolin-2(1H)-one scaffolds. Key steps include alkylation at the N1 position (e.g., ethylation), nitration at C3, and introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions. For example, Deng et al. (2014) synthesized analogous quinolin-2(1H)-one derivatives via sequential alkylation, nitration, and amidation, with intermediates characterized by IR, NMR, NMR, and MS . Microwave-assisted palladium-catalyzed Suzuki or Heck cross-coupling reactions can also introduce aryl/alkenyl groups at C3/C4 positions, as demonstrated by Glasnov et al. (2005) for similar quinolinones .

How can computational methods optimize the synthesis of this compound for greener chemistry?

Category: Advanced

Methodological Answer:

Computational studies, such as density functional theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), can model reaction pathways to minimize hazardous reagents. For instance, highlights computational investigations of base-free aqueous synthesis of quinolin-2(1H)-ones, identifying transition states and solvent effects to reduce energy barriers and improve yields . Such approaches reduce experimental trial-and-error costs and align with green chemistry principles.

What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Category: Basic

Methodological Answer:

Structural confirmation relies on:

- NMR and NMR : To identify proton environments (e.g., ethyl group at N1: δ ~1.3–1.5 ppm triplet; aromatic protons in phenylpiperazine: δ ~6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for CHNO: expected m/z 379.1764) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as shown in for a related 4-hydroxyquinolin-2(1H)-one derivative .

How is the antimicrobial activity of this compound evaluated, and what structural features enhance potency?

Category: Advanced

Methodological Answer:

Antimicrobial activity is assessed via twofold serial dilution against bacterial/fungal strains (e.g., B. proteus, P. aeruginosa), with minimal inhibitory concentration (MIC) as the primary metric . Key SAR findings:

- C3 Nitro Group : Enhances electron-withdrawing effects, improving membrane penetration.

- 4-Phenylpiperazine : Increases solubility and target affinity (e.g., MIC of 16–32 μg/mL for fluoro-substituted derivatives) .

- Ethyl Group at N1 : Balances lipophilicity and metabolic stability .

What advanced strategies improve reaction efficiency in synthesizing this compound?

Category: Advanced

Methodological Answer:

Microwave-assisted organic synthesis (MAOS) significantly accelerates reactions. For example, Glasnov et al. (2005) achieved six-step syntheses of 4-arylquinolin-2(1H)-ones in hours (vs. days for conventional heating) using controlled microwave conditions (e.g., 150°C, 300 W) . Continuous-flow microreactors ( ) also enhance bromination selectivity and safety by mitigating heat accumulation .

How are Mannich and retro-Mannich reactions applied to functionalize this compound?

Category: Advanced

Methodological Answer:

Mannich reactions introduce amine-containing side chains at C3. For example, describes condensations of 2-aminoquinolin-4(1H)-one with formaldehyde and secondary amines (e.g., piperidine) to yield 3-(piperidin-1-ylmethyl) derivatives (61–70% yield). Retro-Mannich reactions under acidic conditions cleave these adducts for intermediate recycling .

What in silico tools predict the biological target or pharmacokinetic profile of this compound?

Category: Advanced

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets like bacterial DNA gyrase or fungal chitin synthase. ADMET prediction tools (e.g., SwissADME) assess logP (~2.5–3.5), aqueous solubility, and CYP450 interactions. ’s analogs showed improved CNS permeability via calculated polar surface area (<90 Ų) .

How can green chemistry principles be integrated into large-scale synthesis?

Category: Advanced

Methodological Answer:

- Solvent Selection : Replace DMF/THF with cyclopentyl methyl ether (CPME) or water ( ) .

- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki couplings (reused ≥5 cycles without activity loss) .

- Waste Reduction : Employ telescoped reactions (e.g., one-pot alkylation/nitration) to minimize purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.